

An In-depth Technical Guide to the Physicochemical Properties of F3226-1387

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: F3226-1387

Cat. No.: B2360956

[Get Quote](#)

Disclaimer: The compound "**F3226-1387**" is not a publicly recognized chemical entity. The following guide is a template designed to illustrate the expected content and format for a comprehensive technical whitepaper on the physicochemical properties of a novel drug candidate. The data and experimental details presented herein are hypothetical and for illustrative purposes only.

Introduction

F3226-1387 is a novel small molecule inhibitor of the fictitious enzyme "Kinase-Associated Protein 5" (KAP5). Dysregulation of the KAP5 signaling pathway has been implicated in the progression of certain aggressive oncological conditions. This document provides a comprehensive overview of the fundamental physicochemical properties of **F3226-1387**, which are critical for its development as a potential therapeutic agent. The data presented herein are essential for formulation development, pharmacokinetic modeling, and ensuring consistent product quality.

Molecular and Physicochemical Profile

The fundamental molecular and physical characteristics of **F3226-1387** are summarized below. These properties provide a foundational understanding of the compound's behavior in various environments.

Table 1: Molecular and Core Physicochemical Properties of **F3226-1387**

Property	Value
Molecular Formula	C ₂₂ H ₂₅ FN ₄ O ₃
Molecular Weight	428.46 g/mol
Physical State	White to off-white crystalline solid
Melting Point	188 - 192 °C
pKa (Aqueous)	4.2 (acidic), 8.9 (basic)
LogP (Octanol/Water)	2.7
Aqueous Solubility	0.05 mg/mL at 25°C, pH 7.4

Solubility Profile

The solubility of **F3226-1387** was assessed in various pharmaceutically relevant solvents and across a range of pH values to inform potential formulation strategies.

Table 2: Solubility of **F3226-1387** in Various Solvents

Solvent	Solubility (mg/mL) at 25°C
Water (pH 7.4)	0.05
0.1 N HCl	1.2
PBS (pH 6.5)	0.15
Ethanol	15.8
DMSO	> 100
Propylene Glycol	25.3

Stability Profile

The chemical stability of **F3226-1387** was evaluated under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling procedures.

Table 3: Chemical Stability of **F3226-1387**

Condition	Time	Degradation (%)
Aqueous (pH 3.0, 40°C)	72 hours	< 1%
Aqueous (pH 7.4, 40°C)	72 hours	2.5%
Aqueous (pH 9.0, 40°C)	72 hours	8.1%
Solid State (60°C)	14 days	< 0.5%
Photostability (ICH Q1B)	8 hours	12.7%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Melting Point Determination

The melting point of **F3226-1387** was determined using a differential scanning calorimeter (DSC). A sample of approximately 2-5 mg was accurately weighed into an aluminum pan and sealed. The sample was heated at a rate of 10 °C/min from 25 °C to 250 °C under a nitrogen atmosphere. The onset of the melting endotherm was reported as the melting point.

pKa Determination

The acid dissociation constants (pKa) were determined by potentiometric titration. A 1 mg/mL solution of **F3226-1387** was prepared in a 50:50 methanol:water co-solvent system. The solution was titrated with 0.1 N HCl and 0.1 N NaOH. The pKa values were calculated from the titration curve using Yasuda-Shedlovsky extrapolation.

LogP Determination

The octanol-water partition coefficient (LogP) was determined using the shake-flask method. Equal volumes of n-octanol and water were pre-saturated with each other. **F3226-1387** was dissolved in the aqueous phase, and the solution was then mixed with an equal volume of the octanolic phase. The mixture was shaken for 24 hours to reach equilibrium. The concentration

of **F3226-1387** in both phases was determined by UV-Vis spectrophotometry at its λ_{max} of 280 nm.

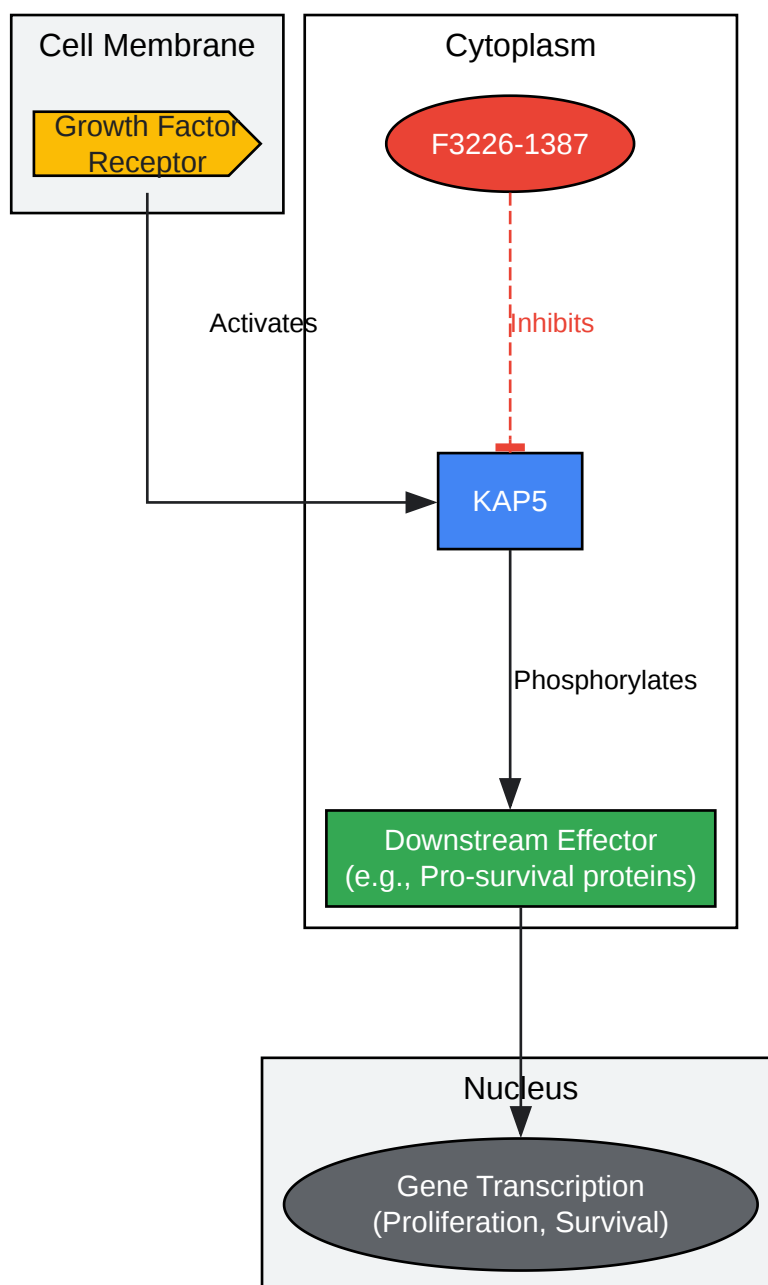
Aqueous Solubility

The equilibrium solubility of **F3226-1387** was determined by the shake-flask method. An excess amount of the compound was added to buffers of different pH values. The resulting slurries were agitated at 25 °C for 72 hours. The samples were then filtered, and the concentration of the dissolved compound was determined by high-performance liquid chromatography (HPLC) with UV detection.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway of F3226-1387

The following diagram illustrates the hypothesized mechanism of action for **F3226-1387** in inhibiting the KAP5 signaling pathway, which is believed to contribute to cell proliferation and survival.

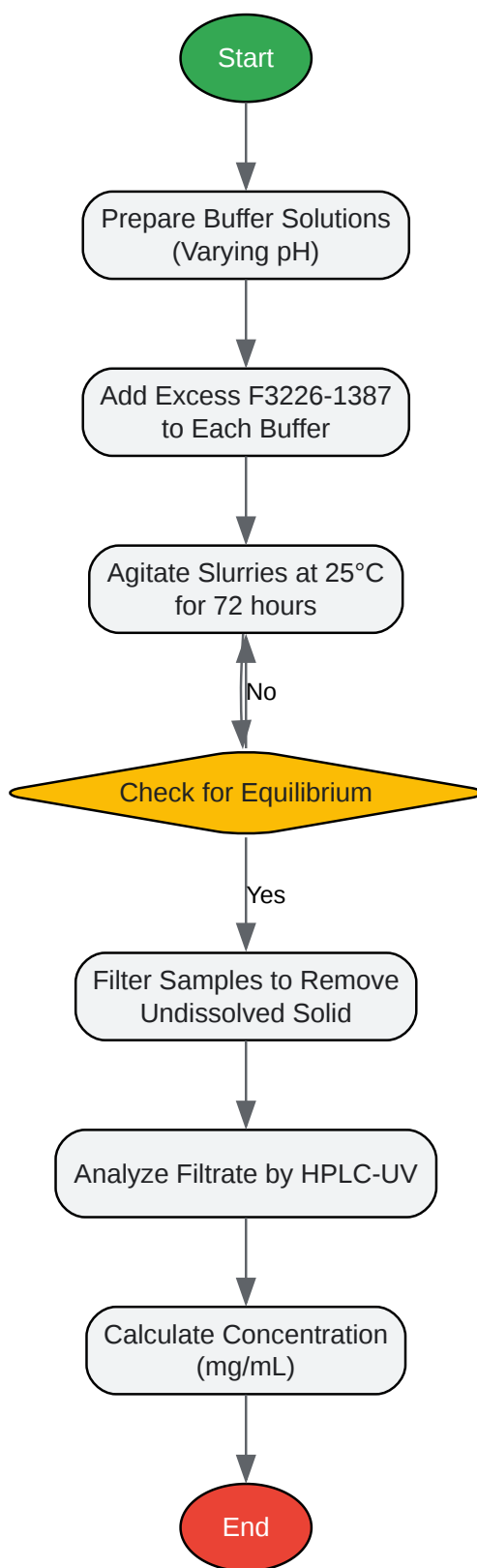


[Click to download full resolution via product page](#)

Caption: Hypothesized KAP5 Signaling Pathway and Inhibition by **F3226-1387**.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps followed in the experimental protocol for determining the aqueous solubility of **F3226-1387**.



[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Aqueous Solubility Measurement.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of F3226-1387]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2360956#physicochemical-properties-of-f3226-1387\]](https://www.benchchem.com/product/b2360956#physicochemical-properties-of-f3226-1387)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com